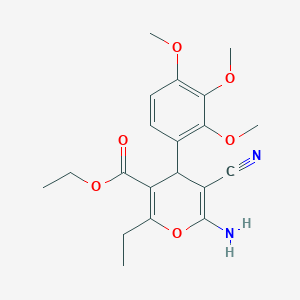

![molecular formula C21H34N2O3 B5201853 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide, also known as Remifentanil, is a potent synthetic opioid analgesic drug. It was first synthesized in the 1990s by Janssen Pharmaceutica and is currently used in clinical settings for pain management during surgery and other medical procedures. Remifentanil has gained popularity due to its fast onset and short duration of action, making it an ideal choice for anesthesia during short procedures.

Mécanisme D'action

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide works by binding to mu-opioid receptors in the brain and spinal cord, leading to the inhibition of pain signals. It also activates the reward centers in the brain, leading to feelings of euphoria. The drug has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration.

Biochemical and physiological effects

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and cardiovascular effects. It has been shown to decrease the need for other analgesics and reduce postoperative pain. However, it can also cause respiratory depression, which can be life-threatening if not managed appropriately.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several advantages for lab experiments, including its fast onset and short duration of action, which allows for precise control of the drug's effects. It has also been shown to have a low potential for drug interactions, making it a safe choice for use in combination with other drugs. However, its short duration of action can also be a limitation, as it may require repeated administration during prolonged experiments.

Orientations Futures

There are several future directions for research involving N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide. One area of interest is its use in combination with other drugs to enhance its analgesic effects and reduce side effects. Researchers are also investigating its use in different clinical settings, such as chronic pain management and palliative care. Additionally, there is ongoing research into the development of new opioid drugs with improved safety profiles and reduced potential for abuse.

Méthodes De Synthèse

The synthesis of N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide involves several steps starting from commercially available precursors. The first step involves the protection of the piperidine nitrogen with a benzyl group, followed by the addition of a methoxyethyl group to the nitrogen. The next step involves the coupling of the protected piperidine with the butyric acid derivative to form the amide bond. Finally, the benzyl group is removed to yield N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide.

Applications De Recherche Scientifique

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has been extensively studied for its analgesic properties and its effects on the central nervous system. Researchers have investigated its use in different clinical settings, including cardiac surgery, obstetrics, and postoperative pain management. It has also been studied in combination with other drugs to enhance its analgesic effects and reduce side effects.

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O3/c1-4-7-21(24)23(14-15-25-2)16-18-10-12-22(13-11-18)17-19-8-5-6-9-20(19)26-3/h5-6,8-9,18H,4,7,10-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBFMUKILCDODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CCOC)CC1CCN(CC1)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)

![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)

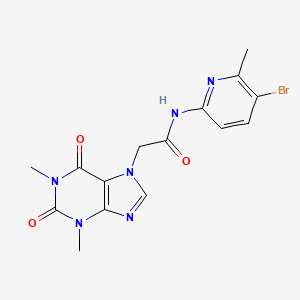

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)

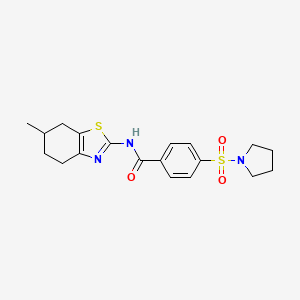

![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)

![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)

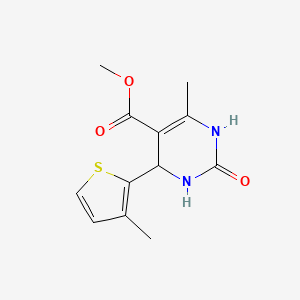

![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)

![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)

![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)